(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
Overview
Description
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a cyano group, a dimethylamino group, and a propan-2-yl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an enamine intermediate.
Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.
Coupling with the Propan-2-yl Phenyl Group: The final step involves coupling the intermediate with 4-(propan-2-yl)phenyl bromide in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its activity. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethylamine hydrobromide
- 4-Bromophenylacetic acid
Uniqueness
Compared to similar compounds, (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)17-7-5-16(6-8-17)13-18(14-22)21(25)23-19-9-11-20(12-10-19)24(3)4/h5-13,15H,1-4H3,(H,23,25)/b18-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQXBZQZWILYBV-QGOAFFKASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.